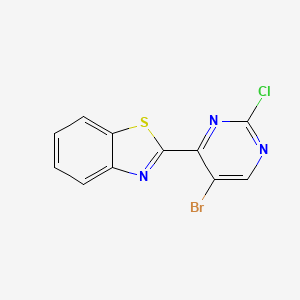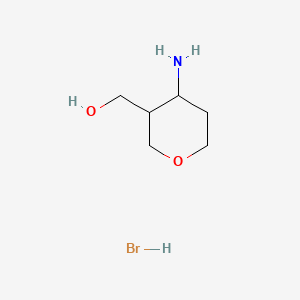
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
The synthesis of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzothiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction .
Analyse Des Réactions Chimiques
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitrile group, forming new derivatives
Applications De Recherche Scientifique
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile can be compared with other benzothiazole derivatives such as:
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic acid: Known for its use in the synthesis of non-steroidal anti-inflammatory drugs.
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetate: Used in the production of various industrial chemicals.
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetonitrile: Studied for its potential biological activities .
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H8N2O3S |
|---|---|
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2O3S/c15-9-10-5-1-3-7-12(10)16-14(17)11-6-2-4-8-13(11)20(16,18)19/h1-8H |
Clé InChI |
ZWLCWNQRFUKXAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)


![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)





![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)

